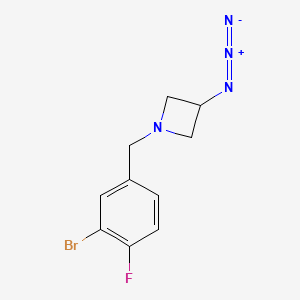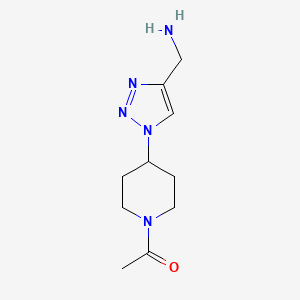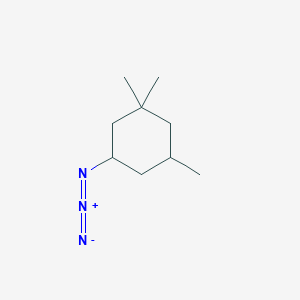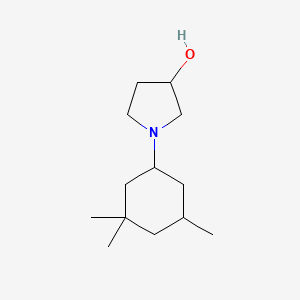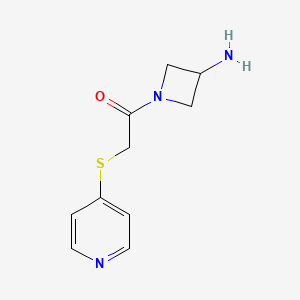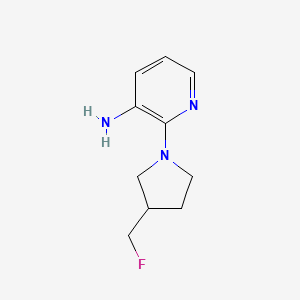
2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine
Descripción general
Descripción
The compound “2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The stereochemistry of the molecule is also influenced by the pyrrolidine ring .Aplicaciones Científicas De Investigación
Pyrrolidine Derivatives in Chemical Synthesis
Pyrrolidine derivatives, including those with functional groups similar to the one mentioned, are foundational in organic chemistry due to their role in the synthesis of complex molecules. For example, pyrrolidine and its derivatives are utilized in various synthetic procedures, including the preparation of polypyrroles, which are conducting polymers with applications in electronics and materials science (Anderson & Liu, 2000). These processes often involve the formation of pyrrolidine rings via condensation reactions, highlighting the utility of these compounds in generating structurally diverse and functionally rich molecules.
Applications in Catalysis
Certain pyrrolidine derivatives are used as organocatalysts in asymmetric synthesis. For instance, fluorinated pyrrolidine compounds have been shown to enhance asymmetric induction in catalytic reactions, demonstrating the importance of such derivatives in developing new, efficient synthetic methodologies (Sparr et al., 2009). These findings suggest the potential for 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine and similar compounds to serve as catalysts or catalyst modifiers in organic synthesis, possibly improving reaction outcomes through enhanced selectivity and efficiency.
Material Science and Conductivity
The synthesis and functionalization of pyrrolidine derivatives are critical for the development of materials with unique properties, such as electrical conductivity. Polypyrroles, a class of materials derived from pyrrolidine and its derivatives, are notable for their stable, flexible films that are electrically conducting. This feature is particularly valuable in the fabrication of electronic devices, sensors, and other applications requiring conductive materials (Anderson & Liu, 2000).
Propiedades
IUPAC Name |
2-[3-(fluoromethyl)pyrrolidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-6-8-3-5-14(7-8)10-9(12)2-1-4-13-10/h1-2,4,8H,3,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJONFVPYNSDTEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



